An In-depth Technical Guide to Benzyl Cinnamylcarbamate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Benzyl Cinnamylcarbamate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cinnamylcarbamate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, combining a benzyl group, a cinnamyl moiety, and a carbamate linker, offers a unique scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of benzyl cinnamylcarbamate, tailored for researchers and professionals in drug development.
Molecular Properties and Structure
Benzyl cinnamylcarbamate is characterized by the molecular formula C17H17NO2.[1][2] This composition gives it a calculated molecular weight of approximately 267.32 g/mol .[1][2]
| Property | Value | Source |
| Molecular Formula | C17H17NO2 | [1][2] |
| Molecular Weight | 267.32 g/mol | [1][2] |
| CAS Number | 296777-64-5 |
The molecular architecture of benzyl cinnamylcarbamate features three key functional components: a benzyl group, a cinnamyl group, and a central carbamate linkage. The carbamate group is a critical structural motif in numerous approved drugs and serves as a valuable component in drug design, often enhancing the pharmacological properties of compounds.[3]
Figure 1: Molecular structure of benzyl cinnamylcarbamate.
Synthesis Protocol
The synthesis of benzyl cinnamylcarbamate can be achieved through several established organic chemistry reactions. A common and effective method involves the reaction of benzyl chloroformate with cinnamylamine. This reaction is a nucleophilic acyl substitution where the amine group of cinnamylamine attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate linkage and the elimination of hydrogen chloride.
Materials:
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Cinnamylamine
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Benzyl chloroformate
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
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Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
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Stirring apparatus
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Reaction vessel
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Separatory funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry reaction vessel, dissolve cinnamylamine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a slight excess (1.1-1.2 equivalents) of a tertiary amine base to the solution. This base will act as a scavenger for the hydrochloric acid byproduct.
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Reagent Addition: Slowly add benzyl chloroformate (1.0 equivalent) to the stirred solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Figure 2: General workflow for the synthesis of benzyl cinnamylcarbamate.
Applications in Research and Drug Development
The carbamate functional group is a prevalent feature in medicinal chemistry, and benzyl carbamates, in particular, are widely used as protected forms of primary and secondary amines in multi-step organic synthesis.[4] The benzyloxycarbonyl (Cbz) group provides robust protection under various reaction conditions and can be selectively removed, offering a strategic advantage in the synthesis of complex molecules.[4]
The unique combination of the benzyl and cinnamyl groups in benzyl cinnamylcarbamate makes it a promising scaffold for the development of novel therapeutic agents. The cinnamyl moiety is found in various natural products with known biological activities. Carbamate derivatives have been extensively studied for their potential as therapeutic agents, with applications including the inhibition of cholinesterase enzymes in the context of neurodegenerative diseases.[3] Furthermore, benzyl carbamate derivatives have shown promise as agrochemicals, particularly as insecticides and acaricides.[3]
Structural Elucidation and Characterization
The structure of synthesized benzyl cinnamylcarbamate can be confirmed using a variety of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the benzyl, cinnamyl, and carbamate groups.
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Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The carbamate group will exhibit a strong absorption band for the C=O stretch, typically in the range of 1700-1730 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹.[5]
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. For carbamates, a characteristic fragment ion from the neutral loss of CH3NCO (-57 Da) can sometimes be observed.[6]
Conclusion
Benzyl cinnamylcarbamate is a molecule with significant potential in the realms of organic synthesis and drug discovery. Its well-defined molecular structure and the presence of versatile functional groups make it an attractive building block for the creation of more complex and biologically active compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the described analytical techniques are essential for its characterization. As research in medicinal chemistry continues to evolve, molecules like benzyl cinnamylcarbamate will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (2025, July 21). Retrieved from [Link]
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Apomorphine | C17H17NO2 | CID 6005 - PubChem. (n.d.). Retrieved from [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. (2026, February 11). Retrieved from [Link]
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Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved from [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. (2025, December 8). Retrieved from [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Retrieved from [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters - ACS Publications. (2025, December 9). Retrieved from [Link]
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Apomorphine - NIST WebBook. (n.d.). Retrieved from [Link]
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Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved from [Link]
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Molecular Weight Calculator. (2025, August 1). Retrieved from [Link]
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Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC. (n.d.). Retrieved from [Link]
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A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.). Retrieved from [Link]
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Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC. (n.d.). Retrieved from [Link]
- CN102633638B - Benzyl cinnamate preparation method - Google Patents. (n.d.).
- CN102633638A - Benzyl cinnamate preparation method - Google Patents. (n.d.).
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